1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

Catalog No.
S8165180
CAS No.
M.F
C9H9Br2FO
M. Wt
311.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

Product Name

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

IUPAC Name

1-bromo-3-(3-bromopropoxy)-2-fluorobenzene

Molecular Formula

C9H9Br2FO

Molecular Weight

311.97 g/mol

InChI

InChI=1S/C9H9Br2FO/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2

InChI Key

MJKPKYBTSFUPLM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)OCCCBr

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCCCBr

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is C9H10Br2FC_9H_{10}Br_2F, and it has a molecular weight of approximately 275.00 g/mol. The compound features a bromopropoxy side chain, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, often facilitated by polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride or sodium borohydride.

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene is primarily used in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may be explored for potential pharmaceutical applications, particularly in developing compounds that interact with specific biological targets .

Several compounds share structural similarities with 1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene. Here are some notable examples:

Compound NameKey Features
1-Bromo-2-(3-bromopropoxy)benzeneSimilar structure with an additional bromine atom on the benzene ring.
4-Bromo-3-(3-bromopropyl)fluorobenzeneContains a bromopropyl group; affects reactivity due to different substitution pattern.
1-Bromo-3-fluorobenzeneLacks the propoxy group; simpler structure but retains halogen substituents.
4-Chloro-1-(3-bromopropyl)-2-fluorobenzeneContains chlorine instead of bromine; alters reactivity profile significantly.

The uniqueness of 1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene lies in its combination of both bromine and fluorine substituents along with a propoxy side chain, which enhances its chemical reactivity compared to similar compounds. This dual halogenation provides distinct properties that can be exploited in various

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

311.89837 g/mol

Monoisotopic Mass

309.90042 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types